Methyl 2-(acetoxymethyl)acrylate

CAS No.: 30982-08-2

Cat. No.: VC3794292

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30982-08-2 |

|---|---|

| Molecular Formula | C7H10O4 |

| Molecular Weight | 158.15 g/mol |

| IUPAC Name | methyl 2-(acetyloxymethyl)prop-2-enoate |

| Standard InChI | InChI=1S/C7H10O4/c1-5(7(9)10-3)4-11-6(2)8/h1,4H2,2-3H3 |

| Standard InChI Key | IMOQCGSCOCUDGV-UHFFFAOYSA-N |

| SMILES | CC(=O)OCC(=C)C(=O)OC |

| Canonical SMILES | CC(=O)OCC(=C)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

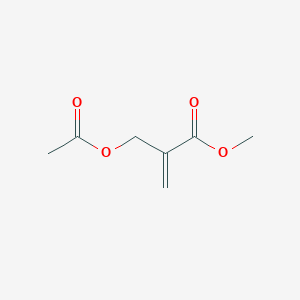

Methyl 2-(acetoxymethyl)acrylate (C₇H₁₀O₄) is an acrylic acid derivative with a molecular weight of 172.18 g/mol . The molecule features a methyl ester group at the carboxylic acid terminus and an acetoxymethyl substituent at the β-position of the acrylate backbone (Fig. 1). This arrangement confers unique stereoelectronic properties: the acrylate group enables polymerization, while the acetoxymethyl group enhances solubility in polar organic solvents like ethanol and water .

Table 1: Key Physicochemical Properties

The compound’s IUPAC name, methyl 2-[(acetyloxy)methyl]prop-2-enoate, reflects its esterified acetyl group and acrylate backbone. Spectroscopic characterization (¹H NMR, IR) typically reveals signals for the vinyl protons (δ 5.8–6.4 ppm), acetoxy methyl group (δ 2.1 ppm), and ester carbonyl (ν ~1740 cm⁻¹) .

Synthesis and Industrial Production

Wittig Reagent-Mediated Synthesis

The primary industrial route involves a Wittig reaction, as detailed in Chinese Patent CN106336357A . The process comprises two stages:

-

Formation of Methoxycarbonylmethylene Triphenylphosphonium Chloride:

Triphenylphosphine reacts with 2-methyl bromoacetate in toluene under nitrogen at 65–75°C. Sodium iodide catalyzes the nucleophilic substitution, yielding the phosphonium salt (90% yield) . -

Olefination with Formaldehyde:

The Wittig reagent reacts with aqueous formaldehyde (20–30% concentration) in the presence of potassium carbonate. This step generates the hydroxymethyl intermediate, which is subsequently acetylated to produce the final product (85% yield after vacuum distillation) .

Critical Parameters:

-

Molar ratio of 2-methyl bromoacetate to triphenylphosphine: 1:0.9–1:1.1

-

Solvent selection: Toluene or dichloromethane ensures phase separation and efficient extraction

Alternative Methods

Reactivity and Polymerization Behavior

The acrylate moiety undergoes radical-initiated chain-growth polymerization, forming linear polymers with glass transition temperatures (Tg) between 40–60°C . Copolymerization with styrene or vinyl acetate enhances thermal stability, making these materials suitable for automotive coatings .

The acetoxymethyl group participates in post-polymerization modifications:

-

Hydrolysis: Under basic conditions, it converts to hydroxymethyl, enabling crosslinking via etherification .

-

Nucleophilic Substitution: Reacts with amines to form β-amino esters, useful in drug delivery systems .

Table 2: Representative Copolymer Properties

| Comonomer | Tg (°C) | Tensile Strength (MPa) | Application |

|---|---|---|---|

| Styrene (50 wt%) | 58 | 32 | Adhesive formulations |

| Vinyl Acetate | 42 | 25 | Flexible coatings |

Industrial Applications

Adhesives and Sealants

Methyl 2-(acetoxymethyl)acrylate improves adhesion to polar substrates (e.g., metals, glass) by introducing hydrogen-bonding sites. Formulations containing 10–15% of this monomer exhibit peel strengths exceeding 8 N/mm .

Biomedical Materials

The hydrolyzed hydroxymethyl derivative serves as a crosslinker in hydrogels for wound dressings. In vitro studies demonstrate 90% cell viability at concentrations ≤5 mg/mL .

Specialty Coatings

UV-curable coatings incorporating this acrylate show hardness values of 3H (pencil test) and >80% gloss retention after 1,000 hours of QUV exposure .

Regulatory Status

| Region | Regulation | Limit (ppm) |

|---|---|---|

| EU | REACH Annex XVII | 0.1 (consumer products) |

| USA | OSHA PEL | 10 (8-hr TWA) |

| China | GB 9685-2016 | Prohibited in food-contact polymers |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume